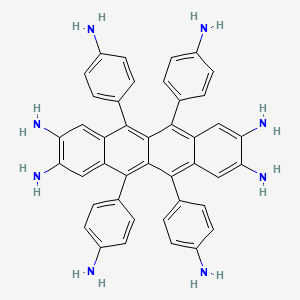
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine is a complex organic compound characterized by its unique structure, which includes multiple aminophenyl groups attached to a tetracene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine typically involves multi-step organic reactionsThis process results in the formation of sterically congested (arylethynyl)tetracenes after reductive aromatization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert quinone derivatives back to the original compound or other reduced forms.
Substitution: Amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups attached to the aminophenyl rings.
Applications De Recherche Scientifique
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mécanisme D'action
The mechanism of action of 5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine involves its interaction with molecular targets through its aminophenyl groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s conjugated system facilitates charge transport, while in medicinal chemistry, it can bind to specific proteins or enzymes, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: Similar structure with pyrene core instead of tetracene.
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine: Contains a porphine core with aminophenyl groups.
2,5,8,11-Tetrakis(4-carboxyphenyl)perylene: Perylene core with carboxyphenyl groups.
Uniqueness
5,6,11,12-Tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine is unique due to its tetracene core, which provides distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Propriétés
Numéro CAS |
918164-29-1 |
|---|---|
Formule moléculaire |
C42H36N8 |
Poids moléculaire |
652.8 g/mol |
Nom IUPAC |
5,6,11,12-tetrakis(4-aminophenyl)tetracene-2,3,8,9-tetramine |
InChI |
InChI=1S/C42H36N8/c43-25-9-1-21(2-10-25)37-29-17-33(47)34(48)18-30(29)39(23-5-13-27(45)14-6-23)42-40(24-7-15-28(46)16-8-24)32-20-36(50)35(49)19-31(32)38(41(37)42)22-3-11-26(44)12-4-22/h1-20H,43-50H2 |
Clé InChI |
FOTLBLICDGDLCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)N)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)N)N)C8=CC=C(C=C8)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)



methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)
![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)

